1-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole
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Overview
Description
1-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole is a compound belonging to the class of benzodiazoles, which are known for their diverse biological and clinical applications Benzodiazoles are heterocyclic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
In an industrial setting, the production of this compound may involve the reaction of 2-chloro-6-fluorobenzyl chloride with 2-ethyl-1H-1,3-benzodiazole under specific reaction conditions, such as the presence of a base and a suitable solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
1-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of substituted derivatives. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anxiolytic or sedative agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. Benzodiazoles are known to interact with the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . Additionally, the compound may interact with other molecular targets, such as enzymes or receptors, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine: This compound shares a similar benzodiazole core structure but differs in its substitution pattern and additional functional groups.
1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide: This compound has a similar phenylmethyl substitution but includes additional functional groups that may alter its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2/c1-2-16-19-14-8-3-4-9-15(14)20(16)10-11-12(17)6-5-7-13(11)18/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRKIBDUCKQQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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